molecular formula C21H16Cl2N2O3S B2683440 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 303996-23-8

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2683440
CAS No.: 303996-23-8
M. Wt: 447.33
InChI Key: UEUIRMCVLYHOOZ-WYMPLXKRSA-N
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Description

2,4-Dichlorobenzyl alcohol is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections . It’s a common ingredient in throat lozenges . The benzylsulfanyl group is a functional group consisting of a benzene ring attached to a sulfur atom, which is in turn attached to a hydrogen atom.


Molecular Structure Analysis

The molecular structure of 2,4-dichlorobenzyl alcohol, a component of your compound, consists of a benzene ring with two chlorine atoms and one alcohol group .

Scientific Research Applications

Photoacid Generators

Research into compounds structurally related to 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime has explored their potential as photoacid generators. For instance, sulfonated oximes, derived from the sulfonation of bis-oxime and mono-oxime compounds, have been studied for their ability to release acids upon irradiation. These compounds are of interest for their applications in polymer resists, where the generation of acid can initiate a cascade of reactions that alter the solubility of the resist, thereby enabling pattern formation on semiconductor substrates (Plater, Harrison, & Killah, 2019).

Synthetic Chemistry

Oximes, similar in structure to this compound, have been utilized in synthetic chemistry for the generation of complex molecules. For example, the oxidation of benzil-α-arylimino oximes has been developed as an efficient method to synthesize quinoxaline oxides. This process demonstrates the versatility of oximes in facilitating the construction of nitrogen-containing aromatic compounds, which are of significant interest in the development of pharmaceuticals and materials science (Aggarwal, Sumran, Saini, & Singh, 2006).

Oxidation Reactions

The oxidation of sulfides, including compounds like 3-benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole and related molecules, to their corresponding sulfoxides has been characterized by high chemoselectivity. This research highlights the potential of using specific reagents for the selective oxidation of sulfur-containing compounds, which is relevant in the synthesis of sulfoxides that are valuable in pharmaceuticals and agrochemicals (Loginova et al., 2011).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using TiO2 under O2 atmosphere has been studied. This reaction, which proceeds under both UV and visible light, illustrates the photocatalytic capabilities of certain compounds in the oxidation of alcohol derivatives to aldehydes, a fundamental transformation in organic synthesis (Higashimoto et al., 2009).

Properties

IUPAC Name

(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c22-18-8-7-17(19(23)11-18)13-28-24-12-16-6-9-21(20(10-16)25(26)27)29-14-15-4-2-1-3-5-15/h1-12H,13-14H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIRMCVLYHOOZ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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